molecular formula C26H33NO3 B12768039 a-Epoxyabiraterone Acetate CAS No. 2484719-11-9

a-Epoxyabiraterone Acetate

Cat. No.: B12768039
CAS No.: 2484719-11-9
M. Wt: 407.5 g/mol
InChI Key: QWQDAOJSWITEOJ-XRAHEMMWSA-N
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Description

Alpha-Epoxyabiraterone acetate is a synthetic derivative of abiraterone acetate, a well-known steroidal antiandrogen used primarily in the treatment of prostate cancer. This compound is characterized by the presence of an epoxy group at the 16α,17α positions of the steroid nucleus, which distinguishes it from its parent compound, abiraterone acetate .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Epoxyabiraterone acetate typically involves multiple steps starting from dehydroepiandrosteroneThe reaction conditions often involve the use of oxidizing agents and acidic or basic catalysts to facilitate the formation of the epoxy ring .

Industrial Production Methods

Industrial production of alphthis compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification and characterization .

Chemical Reactions Analysis

Types of Reactions

Alpha-Epoxyabiraterone acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of alphthis compound with modified functional groups, which can have different biological activities .

Scientific Research Applications

Alpha-Epoxyabiraterone acetate has several scientific research applications:

Mechanism of Action

Alpha-Epoxyabiraterone acetate exerts its effects by inhibiting the enzyme 17α-hydroxylase/C17,20-lyase (CYP17A1), which is crucial for androgen biosynthesis. By blocking this enzyme, the compound reduces the production of androgens, thereby inhibiting the growth of androgen-dependent prostate cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Abiraterone acetate: The parent compound, used widely in prostate cancer treatment.

    17α-Hydroxyprogesterone: Another steroidal compound with similar inhibitory effects on CYP17A1.

    Ketoconazole: An antifungal agent that also inhibits CYP17A1.

Uniqueness

Alpha-Epoxyabiraterone acetate is unique due to the presence of the epoxy group, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound, abiraterone acetate. This structural modification can potentially enhance its stability and bioavailability .

Properties

CAS No.

2484719-11-9

Molecular Formula

C26H33NO3

Molecular Weight

407.5 g/mol

IUPAC Name

[(1R,2S,4R,6R,7S,10S,11R,14S)-7,11-dimethyl-6-pyridin-3-yl-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-14-yl] acetate

InChI

InChI=1S/C26H33NO3/c1-16(28)29-19-8-10-24(2)17(13-19)6-7-20-21(24)9-11-25(3)22(20)14-23-26(25,30-23)18-5-4-12-27-15-18/h4-6,12,15,19-23H,7-11,13-14H2,1-3H3/t19-,20+,21-,22-,23+,24-,25-,26+/m0/s1

InChI Key

QWQDAOJSWITEOJ-XRAHEMMWSA-N

Isomeric SMILES

CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)C[C@@H]5[C@]4(O5)C6=CN=CC=C6)C)C

Canonical SMILES

CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CC5C4(O5)C6=CN=CC=C6)C)C

Origin of Product

United States

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